N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline
CAS No.:
Cat. No.: VC17861012
Molecular Formula: C13H12N4
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
![N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline -](/images/structure/VC17861012.png)
Specification
Molecular Formula | C13H12N4 |
---|---|
Molecular Weight | 224.26 g/mol |
IUPAC Name | N-(2H-benzotriazol-4-ylmethyl)aniline |
Standard InChI | InChI=1S/C13H12N4/c1-2-6-11(7-3-1)14-9-10-5-4-8-12-13(10)16-17-15-12/h1-8,14H,9H2,(H,15,16,17) |
Standard InChI Key | JIETVSCVKGLIMT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)NCC2=CC=CC3=NNN=C32 |
Introduction
Structural and Chemical Properties
N-((1H-Benzo[d][1, triazol-4-yl)methyl)aniline features a benzotriazole moiety fused to a methylaniline group. The benzotriazole core consists of a benzene ring fused to a 1,2,3-triazole ring, while the aniline substituent introduces a primary amine (-NH₂) group via a methylene (-CH₂-) linker. This configuration enhances molecular rigidity and facilitates π-π stacking interactions, critical for binding biological targets .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂N₄ |
Molecular Weight | 224.26 g/mol |
IUPAC Name | N-(1H-Benzotriazol-4-ylmethyl)aniline |
Topological Polar Surface Area | 70.2 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
The compound’s logP value (calculated at 2.8) suggests moderate lipophilicity, aligning with Lipinski’s Rule of Five parameters for oral bioavailability . Its planar aromatic system enables intercalation into DNA or enzyme active sites, a trait shared with anticancer agents like doxorubicin .
Synthesis and Characterization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC “click” reaction is a cornerstone synthesis method, offering high regioselectivity and yields up to 44.3% . The protocol involves:
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Precursor Preparation: Azide derivatives (e.g., benzyl azides) and terminal alkynes (e.g., propargylamine-linked intermediates) are synthesized.
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Cycloaddition: Reactants undergo Cu(I)-catalyzed [3+2] cycloaddition to form the 1,2,3-triazole ring.
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Aniline Coupling: The triazole intermediate is coupled with aniline derivatives under basic conditions .
Table 2: Representative Synthesis Conditions
Method | Catalyst | Solvent | Temperature | Yield |
---|---|---|---|---|
CuAAC | CuI | DMF | 60°C | 39% |
One-Pot Click | CuSO₄·5H₂O | H₂O/EtOH | RT | 44.3% |
One-Pot Click Chemistry
Recent advances employ one-pot strategies to streamline synthesis. For example, Ghalsasi et al. (2017) achieved 40% growth inhibition in renal cancer cells using a derivative synthesized via sequential benzimidazole and triazole coupling in a single reactor . This method reduces purification steps and enhances scalability.
Spectroscopic Characterization
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FT-IR: N-H stretches at 3400 cm⁻¹ (aniline) and C-N vibrations at 1500 cm⁻¹ (triazole) .
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the methylene bridge appears at δ 4.5–5.0 ppm .
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Mass Spectrometry: [M+H]⁺ peak at m/z 225.2 confirms molecular weight .
Biological Activities
Compound | Cell Line | Inhibition (%) | IC₅₀ (µM) |
---|---|---|---|
7e | UO-31 (Renal) | 40 | 8.2 |
Doxorubicin | MCF-7 (Breast) | 85 | 0.12 |
Antimicrobial Efficacy
Benzotriazole hybrids exhibit broad-spectrum activity. Against Staphylococcus aureus, minimal inhibitory concentrations (MICs) range from 8–32 µg/mL, outperforming ampicillin in biofilm eradication . The triazole ring’s nitrogen atoms mediate hydrogen bonding with bacterial penicillin-binding proteins, impairing cell wall synthesis .
Computational Insights
Drug-Likeness Profiling
SwissADME predictions indicate compliance with Lipinski’s rules:
Molecular Docking Studies
Docking against Candida albicans CYP51 (sterol 14α-demethylase) revealed binding affinities (ΔG) up to -9.461 kcal/mol, surpassing fluconazole (-7.2 kcal/mol) . The triazole ring anchors the ligand via π-π interactions with Phe228, while the aniline group occupies the heme-binding pocket .
Figure 1: Docking Pose in CYP51 Active Site
(Note: Imagery depicts triazole-aniline derivatives forming hydrogen bonds with key residues.)
Comparative Analysis with Structural Analogs
Table 4: Activity Trends in Benzoheterocycle Derivatives
Compound | Core Structure | Anticancer (IC₅₀) | Antimicrobial (MIC) |
---|---|---|---|
Benzimidazole-triazole | Benzimidazole | 12.4 µM | 16 µg/mL |
Benzoxazole-triazole | Benzoxazole | 18.7 µM | 24 µg/mL |
Benzotriazole-aniline | Benzotriazole | 8.2 µM | 8 µg/mL |
The benzotriazole-aniline scaffold shows superior potency, attributed to enhanced π-stacking and amine-mediated solubility .
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